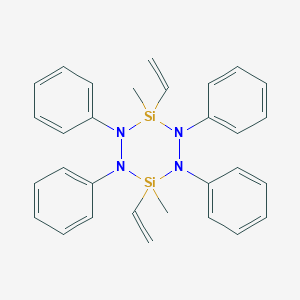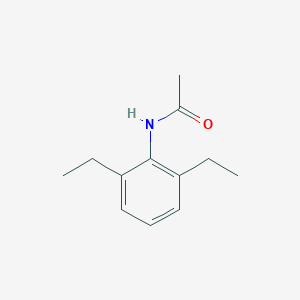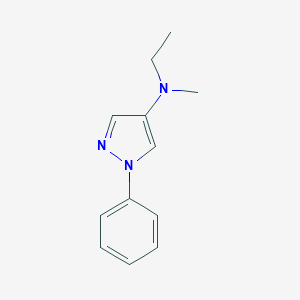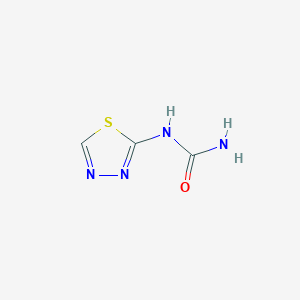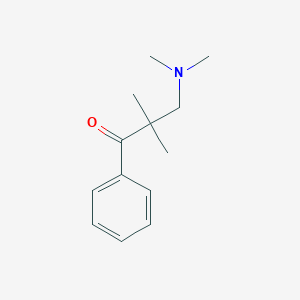
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the β-keto amphetamine family. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Dibutylone is known for its stimulant properties, and it has been reported to induce euphoria, increase sociability, and enhance cognitive function.
Mecanismo De Acción
The exact mechanism of action of dibutylone is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, dibutylone increases their concentration in the brain, leading to the psychoactive effects associated with the drug.
Efectos Bioquímicos Y Fisiológicos
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity, induce hyperthermia, and cause changes in heart rate and blood pressure. It has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to the psychoactive effects described above.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a useful tool for researchers studying the effects of psychoactive substances on the brain. However, one limitation of using dibutylone in lab experiments is that its effects on the brain may not accurately reflect the effects of other psychoactive substances, as its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on dibutylone. One area of interest is the development of new psychoactive substances based on the structure of dibutylone. Researchers are also interested in investigating the long-term effects of dibutylone use on the brain and the potential for addiction. Additionally, dibutylone may have potential applications in the treatment of psychiatric disorders, and further research is needed to explore this possibility.
Métodos De Síntesis
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one can be synthesized in a laboratory using a variety of methods. One common method involves the reaction of 4-methylpropiophenone with N,N-dimethylformamide dimethyl acetal in the presence of hydrochloric acid. The resulting product is then purified using a series of chemical processes.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders. 3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one has also been investigated for its use as a tool in neuroscience research, particularly in the study of the brain's reward system.
Propiedades
Número CAS |
15451-29-3 |
|---|---|
Nombre del producto |
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one |
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19NO/c1-13(2,10-14(3)4)12(15)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Clave InChI |
WKJYCZMXCFRIEO-UHFFFAOYSA-N |
SMILES |
CC(C)(CN(C)C)C(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C)(CN(C)C)C(=O)C1=CC=CC=C1 |
Otros números CAS |
15451-29-3 |
Sinónimos |
3-(Dimethylamino)-2,2-dimethyl-1-phenyl-1-propanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



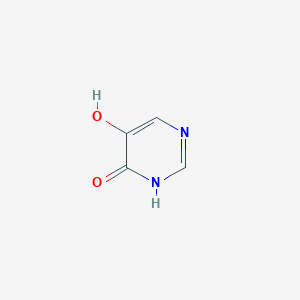
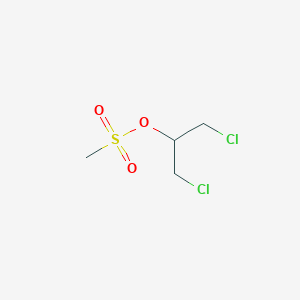
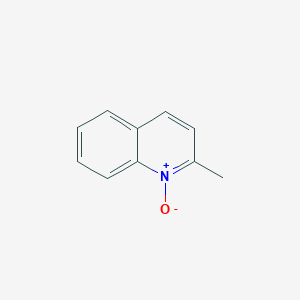
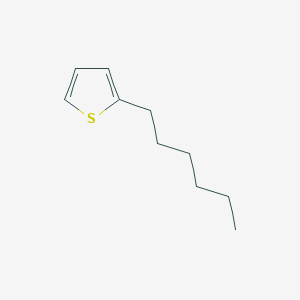
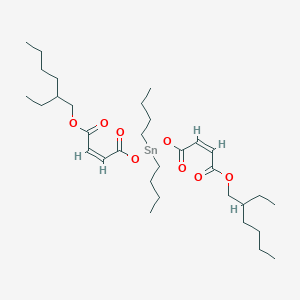

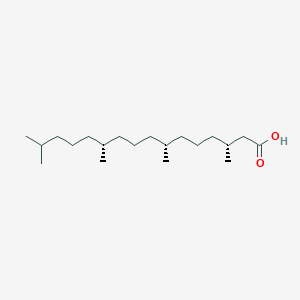
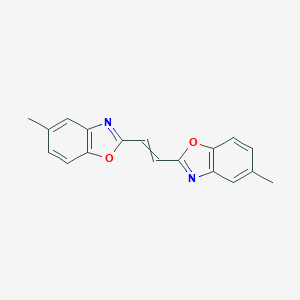
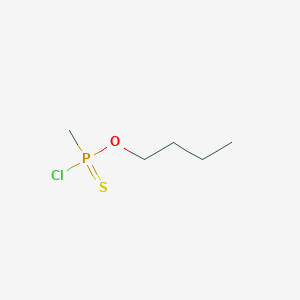
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)
